molecular formula C12H13IN2O B1401517 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1266386-30-4

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1401517
CAS No.: 1266386-30-4
M. Wt: 328.15 g/mol
InChI Key: BANHPSSSKHRVFC-UHFFFAOYSA-N
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Description

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 6th position and a tetrahydro-2H-pyran-2-yl group at the 1st position of the indazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride or N-iodosuccinimide.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the alkylation of the indazole nitrogen with tetrahydro-2H-pyran-2-yl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indazole ring can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Scientific Research Applications

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The iodine atom and tetrahydro-2H-pyran-2-yl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Uniqueness

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with molecular targets, potentially resulting in distinct biological effects.

Properties

IUPAC Name

6-iodo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANHPSSSKHRVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855840
Record name 6-Iodo-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266386-30-4
Record name 6-Iodo-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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